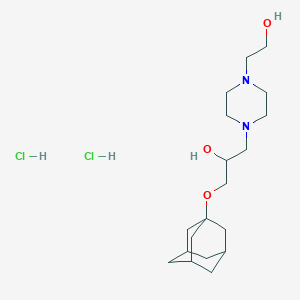
1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid group, a methoxyphenylsulfonyl group, and an azaindole moiety, making it a versatile reagent in organic synthesis.
科学的研究の応用
1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology: The compound can be used in the development of biological probes and sensors due to its fluorescent properties.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
作用機序
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the kinetics of the reactions involving boronic pinacol esters are dependent on the substituents in the aromatic ring .
Biochemical Pathways
Boronic acids and their esters are known to undergo hydrolysis, a process that can be influenced by the ph and the substituents in the aromatic ring .
Pharmacokinetics
It’s known that boronic pinacol esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The hydrolysis of boronic pinacol esters could potentially lead to the release of boronic acids, which could then interact with various biological targets .
Action Environment
The action of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester can be influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester are largely influenced by its structure and the presence of functional groups. The compound is known to undergo hydrolysis, a process that is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Cellular Effects
It is known that the compound’s hydrolysis can influence its interactions with cells .
Molecular Mechanism
The hydrolysis of the compound, which is influenced by the pH and the substituents in the aromatic ring, could potentially affect its interactions with biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the conditions of the experiment. For instance, the rate of hydrolysis of the compound is known to be influenced by the pH and the substituents in the aromatic ring .
Metabolic Pathways
The compound’s susceptibility to hydrolysis suggests that it could potentially interact with various enzymes and cofactors .
Subcellular Localization
The compound’s susceptibility to hydrolysis could potentially influence its localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester typically involves multiple steps, starting with the preparation of the azaindole core. The azaindole can be synthesized through a Fischer indole synthesis or other methods, followed by functionalization to introduce the boronic acid group. The methoxyphenylsulfonyl group is then attached to the azaindole core using appropriate sulfonylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azaindole core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters, borates.
Reduction: Reduced boronic acids, boronic esters.
Substitution: Substituted azaindoles, various functionalized derivatives.
類似化合物との比較
Boronic Acids: Other boronic acids with different substituents.
Azaindoles: Other azaindoles with varying functional groups.
Sulfonyl Compounds: Other compounds with sulfonyl groups.
Uniqueness: 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester stands out due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to participate in cross-coupling reactions and its fluorescent properties make it particularly valuable in both research and industrial settings.
特性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)7-6-12-22-18)29(24,25)15-10-8-14(26-5)9-11-15/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHZCYIKPBSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
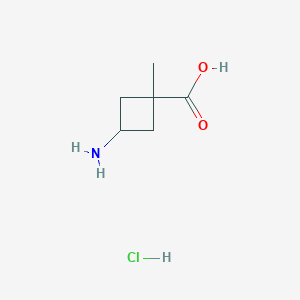
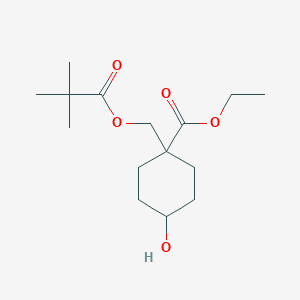
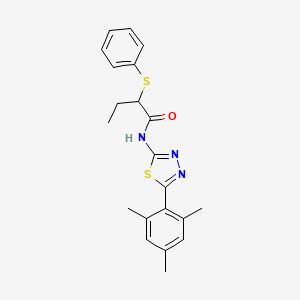
![3-METHYL-N-{6-[4-(PIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE](/img/structure/B2994500.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)
![ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate](/img/structure/B2994504.png)
![N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2994505.png)
![2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2994506.png)
![2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2994507.png)
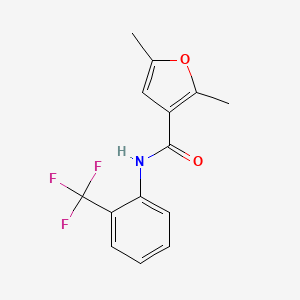
![1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2994511.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)
